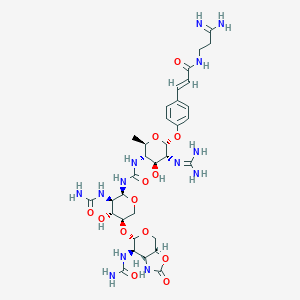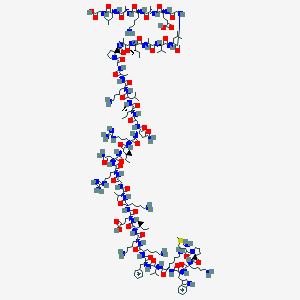
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide (DMMP) is a chemical compound that has been widely used in scientific research. This compound belongs to the class of pyrazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide is not fully understood. However, it is believed to function by inhibiting the activity of certain enzymes and proteins in the body. 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide has been found to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase II. It has also been found to inhibit the binding of certain proteins to DNA, which can lead to the inhibition of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide has also been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been found to exhibit a wide range of biological activities, making it a useful tool for studying various biological systems. However, 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide also has some limitations. It is a highly reactive compound and can be toxic at high concentrations. Therefore, caution must be taken when handling and using 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide in lab experiments.
Orientations Futures
There are several future directions for research on 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to study its toxicity and potential side effects in more detail. Additionally, 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide could be further modified to create new derivatives with improved biological activity and reduced toxicity. Finally, 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide could be used in combination with other drugs or therapies to enhance their effectiveness.
Méthodes De Synthèse
The synthesis of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide can be achieved through a multi-step process. The starting material for the synthesis is 2,3-dimethylpyrazine. The first step involves the conversion of 2,3-dimethylpyrazine to 2,3-dimethyl-5-nitropyrazine. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride. The final step involves the conversion of the amino group to an amidine group using a reagent such as cyanogen bromide.
Applications De Recherche Scientifique
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide has been widely used in scientific research as a tool to study the function of various biological systems. It has been found to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide has also been used in the development of new drugs and therapies for various diseases.
Propriétés
Numéro CAS |
119151-98-3 |
|---|---|
Nom du produit |
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide |
Formule moléculaire |
C8H13N5 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
5,6-dimethyl-3-(methylamino)pyrazine-2-carboximidamide |
InChI |
InChI=1S/C8H13N5/c1-4-5(2)13-8(11-3)6(12-4)7(9)10/h1-3H3,(H3,9,10)(H,11,13) |
Clé InChI |
YKNUPSMIPBOXGT-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=N1)C(=N)N)NC)C |
SMILES canonique |
CC1=C(N=C(C(=N1)C(=N)N)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




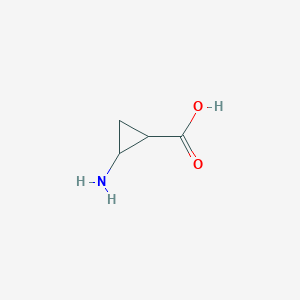

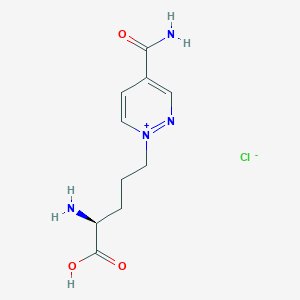

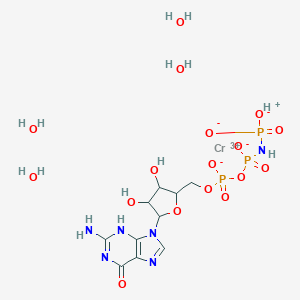
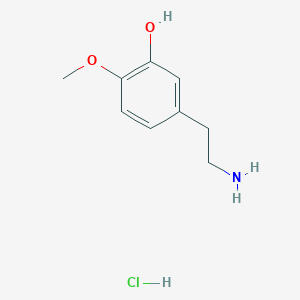


![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)
